ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a sulfur-rich heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with two sulfanyl (-S-) groups. One sulfanyl group is linked to an ethyl acetate moiety, while the other is connected to a 2-(1,3-dioxo-isoindol-2-yl)ethyl substituent. The isoindol-1,3-dione fragment introduces aromaticity and electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological activity .
Properties
IUPAC Name |
ethyl 2-[[5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-2-23-12(20)9-25-16-18-17-15(26-16)24-8-7-19-13(21)10-5-3-4-6-11(10)14(19)22/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILUYRJVZKRUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)SCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a sulfanyl group, which is known to form disulfide bonds with cysteine residues in proteins, potentially altering their function.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Biological Activity
Ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 477856-15-8) is a compound featuring a complex structure that includes thiadiazole and isoindole moieties. Its potential biological activities have garnered interest in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C16H15N3O4S3 with a molar mass of 409.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 477856-15-8 |
| Molecular Formula | C16H15N3O4S3 |
| Molar Mass | 409.5 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds containing thiadiazole and isoindole structures exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . In vitro tests demonstrated that several derivatives maintained low cytotoxicity while displaying moderate antimicrobial effects.
Antiviral Activity
The antiviral potential of this compound was evaluated against HIV. In a study comparing various thiadiazole derivatives, none exhibited selective anti-HIV activity; however, they were found to be non-cytotoxic at concentrations exceeding 100 µM . This suggests that while the compound may not directly inhibit viral replication effectively, it could serve as a scaffold for further modifications to enhance antiviral properties.
Study on Thiadiazole Derivatives
A comprehensive study published in MDPI evaluated the biological activities of several thiadiazole derivatives. The findings indicated that these compounds could inhibit bacterial growth effectively while showing minimal cytotoxic effects on human cell lines . This study highlights the potential for developing new antimicrobial agents based on the structural characteristics of this compound.
Research Findings Overview
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,4-thiadiazole derivatives with sulfanyl-linked substituents. Below is a comparative analysis with structurally related compounds:
Crystallography and Computational Studies
- Structural Analysis : SHELX programs are widely used for crystallographic refinement of such compounds . For example, ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]sulfanyl}acetate was resolved with an R factor of 0.044 using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
